molecular formula C9H2ClF6NS B13717580 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate

Cat. No.: B13717580
M. Wt: 305.63 g/mol
InChI Key: HBIFXQITXCULBO-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyl isothiocyanate (CAS: 23165-29-9) is a fluorinated aromatic isothiocyanate with the molecular formula C₉H₃F₆NS and a molecular weight of 271.19 g/mol . It is characterized by two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring and an isothiocyanate (-NCS) functional group. Key physical properties include a boiling point of 109–110°C at 35 mm Hg, a density of 1.485 g/cm³, and a flash point of 108°C . The compound is highly reactive due to the electron-withdrawing -CF₃ groups, which enhance the electrophilicity of the isothiocyanate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical applications .

It is moisture-sensitive and hydrolyzes in water, requiring storage under inert gas (e.g., argon) in tightly sealed containers away from alcohols, amines, and oxidizers . Safety data indicate it is hazardous (Hazard Class 8), causing skin burns, eye damage, and toxicity upon inhalation, ingestion, or dermal exposure .

Properties

Molecular Formula

C9H2ClF6NS

Molecular Weight

305.63 g/mol

IUPAC Name

2-chloro-1-isothiocyanato-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H2ClF6NS/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H

InChI Key

HBIFXQITXCULBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Preparation Methods for Aromatic Isothiocyanates

Aromatic isothiocyanates, including 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate, are commonly synthesized by the conversion of the corresponding aromatic amines into isothiocyanates. Two widely employed methods are:

  • Thiophosgene Method : The aromatic amine is reacted with thiophosgene in a biphasic system (organic solvent and aqueous base) at room temperature. This reaction typically involves slow addition of thiophosgene to a stirred mixture of the amine and base, followed by extraction and purification steps. The organic layers are dried and concentrated, and the crude product is purified by column chromatography on silica gel.

  • 1,1’-Thiocarbonyl Diimidazole Method : The amine is treated with 1,1’-thiocarbonyl diimidazole in an organic solvent such as dichloromethane at room temperature. After completion of the reaction, water is added to quench and facilitate work-up. This method is advantageous due to milder conditions and fewer hazardous reagents compared to thiophosgene.

Both methods are adaptable to a variety of substituted aromatic amines, including those bearing electron-withdrawing groups such as trifluoromethyl and chloro substituents.

Specific Preparation of this compound

While direct literature on the preparation of this exact compound is limited, the general procedures for similar aromatic isothiocyanates can be applied. The precursor amine, 3,5-bis(trifluoromethyl)-2-chloroaniline, can be subjected to the following:

Step Reagents & Conditions Description & Notes
1 3,5-Bis(trifluoromethyl)-2-chloroaniline Starting aromatic amine
2 Thiophosgene (1.2 equiv), saturated aqueous NaHCO3, dichloromethane, room temperature, 1 h Slow addition of thiophosgene to the biphasic system under stirring; base neutralizes HCl formed
3 Extraction with dichloromethane (3 × 30 mL), drying over anhydrous sodium sulfate Isolation of organic phase containing isothiocyanate
4 Concentration under reduced pressure Removal of solvent
5 Purification by silica gel column chromatography To obtain pure this compound

Alternatively, the amine can be reacted with 1,1’-thiocarbonyl diimidazole (1.2 equiv) in dichloromethane at room temperature for 1 hour, followed by aqueous work-up and purification.

Reaction Optimization and Yields

  • The thiophosgene method typically affords good to excellent yields (often >70%) for aromatic isothiocyanates, although yields can vary depending on substituents and reaction conditions.

  • The 1,1’-thiocarbonyl diimidazole method is milder and avoids the use of toxic thiophosgene, often resulting in comparable yields and easier handling.

  • Reaction times are generally short (about 1 hour), and purification by column chromatography is effective to isolate the target isothiocyanate.

Analytical and Characterization Data

  • The products are typically characterized by ^1H NMR, ^13C NMR, and ^19F NMR (for trifluoromethyl groups), confirming the presence of isothiocyanate functionality and aromatic substitution pattern.

  • Mass spectrometry and IR spectroscopy are also used to confirm the isothiocyanate group (notably the characteristic N=C=S stretch around 2100 cm^-1).

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages Typical Yield
Thiophosgene method Thiophosgene, aqueous NaHCO3, CH2Cl2 Room temp, 1 h High yield, well-established Toxic reagent, requires careful handling 70-90%
1,1’-Thiocarbonyl diimidazole method 1,1’-Thiocarbonyl diimidazole, CH2Cl2 Room temp, 1 h Mild conditions, safer reagent Slightly more expensive reagent 65-85%

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.

    Carbamates: Formed by the reaction with alcohols.

    Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has a molecular formula of C9H2ClF6NS and a molecular weight of 305.63 g/mol. Its structure features two trifluoromethyl groups and a chlorine atom on a phenyl ring, contributing to its unique reactivity profile. The isothiocyanate functional group (-N=C=S) allows for nucleophilic substitution reactions, making it useful for synthesizing thioureas and other derivatives. The presence of trifluoromethyl groups enhances the electrophilic nature of the aromatic ring, facilitating electrophilic aromatic substitution reactions.

Pharmaceutical Intermediate

One of the primary applications of 3,5-bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is as a pharmaceutical intermediate. It is utilized in the synthesis of various biologically active compounds, including:

  • Thiourea Derivatives : These derivatives have shown potential biological significance and are synthesized through reactions with amines and alcohols.
  • Thiazole Analogues : The compound has been used in the modification of thiazole derivatives, which are known for their biological activities, including anti-cancer properties .

Analytical Chemistry

This compound serves as a reagent for the derivatization of biogenic amines such as histamine, tyramine, and tryptamine. This application simplifies the analysis process by eliminating the need for purification steps prior to detection. The derivatives formed can be analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and quantitative 19F^{19}F nuclear magnetic resonance (NMR) spectroscopy .

Case Study: Biogenic Amines Analysis

A study demonstrated the use of this compound to analyze biogenic amines in beverages. The optimized procedures resulted in good reproducibility and accuracy for determining amine concentrations, showcasing its utility in food chemistry .

Interaction Studies in Biological Research

The compound's ability to form covalent bonds with nucleophiles makes it valuable for studying protein interactions and modifications. Research has indicated its effectiveness in creating thiourea derivatives that may possess significant biological activity, thus contributing to drug discovery and development efforts .

Synthesis of Thioamides

The compound has been employed in synthesizing thioamides through reactions with electron-rich arenes under optimized conditions. For example, reactions involving this compound have yielded thioamides with high efficiency (up to 99% yield), highlighting its effectiveness in organic synthesis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical IntermediateUsed to synthesize thiourea derivatives and thiazole analoguesPotential anti-cancer properties identified
Analytical ChemistryDerivatization reagent for biogenic aminesEffective analysis with LC-MS/MS and NMR
Biological Interaction StudiesForms covalent bonds with nucleophilesValuable tool for studying protein modifications
Synthesis of ThioamidesHigh-yield synthesis from reactions with electron-rich arenesYields up to 99% reported

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Key Observations :

  • The -CF₃ groups in 3,5-bis(trifluoromethyl)phenyl isothiocyanate significantly increase its molecular weight and steric bulk compared to simpler aryl isothiocyanates like 4-chlorophenyl derivatives .
  • Electron-withdrawing groups (-CF₃, -Br, -Cl) enhance the electrophilicity of the -NCS group, accelerating nucleophilic addition reactions (e.g., with amines) .

Reaction Yields and Conditions

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate reacts with 3-amino-2-chloropyridine to form thiazolo[5,4-b]pyridines in 54% yield under microwave activation .
  • In contrast, 3-bromophenyl isothiocyanate forms thiourea derivatives with methylamine in 87% yield under similar conditions, highlighting the superior reactivity of the -CF₃-substituted compound due to stronger electron-withdrawing effects .
  • Benzyl isothiocyanate exhibits lower reactivity in acaricidal applications, with an LC₅₀ of 0.62 µg/cm² compared to 0.93–1.41 µg/cm² for 3,5-bis(trifluoromethyl)phenyl isothiocyanate .

Spectroscopic Signatures

  • The ν(C=S) stretching frequency in IR spectra for 3,5-bis(trifluoromethyl)phenyl thiourea derivatives appears at 1275–1281 cm⁻¹ , consistent with other aryl isothiocyanates .
  • ¹H NMR signals for aromatic protons in -CF₃-substituted compounds are deshielded (δ 7.34–8.41 ppm) compared to non-fluorinated analogs .

Key Findings :

  • The -CF₃ groups reduce acute toxicity compared to benzyl isothiocyanate but increase environmental persistence due to fluorine’s stability .
  • All aryl isothiocyanates require stringent handling protocols (gloves, eye protection) .

Biological Activity

3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate (C9H2ClF6NS) is a highly fluorinated aromatic compound notable for its biological activity, particularly in the context of cancer research and biochemical interactions. This compound features two trifluoromethyl groups and a chlorine atom on a phenyl ring, contributing to its unique reactivity profile. The isothiocyanate functional group (-N=C=S) allows it to engage in nucleophilic substitution reactions, making it a valuable tool in pharmacological studies.

  • Molecular Formula : C9H2ClF6NS
  • Molecular Weight : 305.63 g/mol
  • Appearance : Clear yellow liquid
  • Reactivity : Hydrolyzes in water; participates in nucleophilic substitutions leading to thiourea derivatives.

Cytotoxicity and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds containing this structure can induce apoptosis in colon cancer (SW480, SW620) and prostate cancer (PC3) cell lines. The IC50 values for these compounds often fall below 10 µM, indicating potent activity compared to standard chemotherapeutics like cisplatin.

Table 1: Cytotoxic Activity of Thiourea Derivatives

CompoundCell LineIC50 (µM)Apoptosis Induction
Compound 1SW4801.5High
Compound 2SW6208.9Very High
Compound 3PC37.6Moderate

The mechanisms underlying this cytotoxicity include the induction of late apoptosis and necrosis, as well as the inhibition of key kinases involved in cancer cell survival pathways .

The biological activity of isothiocyanates is often attributed to their ability to form covalent bonds with nucleophiles such as proteins and nucleic acids. This reactivity can lead to modifications that disrupt cellular functions and promote apoptosis. For instance, studies have demonstrated that certain derivatives can inhibit the activity of AbI kinase in chronic myeloid leukemia cells, leading to programmed cell death .

Case Studies

  • Study on Colon Cancer Cells :
    A recent investigation evaluated the cytotoxic effects of several thiourea derivatives derived from this compound on colon cancer cells. The study found that these compounds significantly reduced cell viability by up to 93% at optimal concentrations .
  • Reactivity with Biological Molecules :
    Another study explored the reactivity of this compound with biogenic amines such as histamine and tyramine. The results indicated that the compound could effectively derivatize these amines for analysis using LC-MS/MS techniques, showcasing its utility beyond direct cytotoxic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-bis(trifluoromethyl)-2-chlorophenyl isothiocyanate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or thiocyanation of pre-functionalized aryl halides. For example, equimolar reactions of substituted aryl chlorides with ammonium thiocyanate in aprotic solvents (e.g., 1,4-dioxane) under reflux (60–80°C) yield isothiocyanates. Isolation typically involves filtration after precipitation in ice/water . Optimization includes controlling stoichiometry, solvent polarity, and reaction time to minimize byproducts like ammonium salts.

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound, and what key peaks indicate functional group integrity?

  • Methodology :

  • IR Spectroscopy : The isothiocyanate group (-NCS) exhibits a strong absorption band near 2050–2100 cm⁻¹. Trifluoromethyl (-CF₃) groups show peaks at 1150–1250 cm⁻¹ (C-F stretching) .
  • NMR : In 1^1H NMR, aromatic protons appear as a singlet (for symmetric CF₃ groups) at δ 7.5–8.0 ppm. 19^{19}F NMR shows two distinct peaks for the CF₃ groups at δ -60 to -65 ppm .

Q. What are the reactivity trends of this compound with nucleophiles (e.g., amines, alcohols)?

  • Methodology : The electrophilic -NCS group reacts readily with primary amines to form thioureas, as demonstrated in derivatization studies of amino-functionalized surfaces. Reaction progress is monitored via TLC or HPLC, with product isolation via column chromatography. Steric hindrance from the 2-chloro and 3,5-CF₃ groups may slow kinetics, requiring elevated temperatures (40–60°C) .

Q. What precautions are critical for handling and storing this moisture-sensitive compound?

  • Methodology : Store under inert gas (argon) at 0–6°C to prevent hydrolysis. Use anhydrous solvents and gloveboxes for manipulations. Hydrolysis generates toxic HCN and COS gases, necessitating fume hoods and PPE (gloves, goggles) .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., entropy, heat capacity) of this compound vary with temperature, and what implications do these trends have for high-temperature applications?

  • Methodology : A theoretical study shows that entropy (S), heat capacity (Cp), and enthalpy change (ΔH) increase with temperature. For instance, S rises exponentially from 50 J/mol·K at 0°C to >300 J/mol·K at 1000°C, while Cp increases linearly. These data suggest limited thermal stability above 200°C, necessitating short reaction times or low-temperature protocols for synthetic applications .

Q. How can researchers resolve contradictions in reported reactivity or stability data across studies?

  • Methodology : Discrepancies often arise from impurities (e.g., residual solvents) or moisture exposure. Validate purity via elemental analysis and GC-MS. Reproduce experiments under strictly anhydrous conditions, and cross-reference with computational studies (e.g., DFT calculations) to predict reactivity trends .

Q. What strategies optimize derivatization efficiency for amino-functionalized surfaces using this isothiocyanate?

  • Methodology : For self-assembled monolayers (SAMs):

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Employ a 1:2 molar ratio (isothiocyanate:amine) to account for steric hindrance.
  • Monitor surface coverage via XPS or AFM to confirm thiourea bond formation .

Q. How does the electronic influence of the 2-chloro and 3,5-CF₃ substituents affect regioselectivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing CF₃ groups deactivate the aryl ring, directing electrophilic attacks to the para position relative to the -NCS group. Computational studies (e.g., Hammett σ constants) predict reduced nucleophilic aromatic substitution rates compared to non-fluorinated analogs. Experimental validation involves competitive reactions with model nucleophiles (e.g., NaSH) .

Q. What comparative advantages does this compound offer over similar isothiocyanates (e.g., phenyl or 4-CF₃ derivatives) in organocatalysis?

  • Methodology : The 3,5-CF₃ groups enhance electrophilicity, accelerating thiourea formation. Compared to 4-CF₃ analogs, symmetric substitution minimizes steric clashes in catalyst design. Kinetic studies show 2–3x faster reaction rates in Michael addition models .

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